3,4,5-trimethoxy-N-(1-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound featuring a trimethoxyphenyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group and the benzodiazole moiety separately. The trimethoxyphenyl group can be synthesized through the methylation of phloroglucinol using dimethyl sulfate in the presence of potassium carbonate . The benzodiazole moiety can be synthesized through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactive properties make it useful for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), while the benzodiazole moiety can interact with DNA and proteins . These interactions can lead to the modulation of cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with trimethoxyphenyl groups.
Uniqueness
What sets 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE apart is its unique combination of the trimethoxyphenyl and benzodiazole moieties, which confer distinct bioactive properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H31N3O4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H31N3O4/c1-6-7-10-13-27-19-12-9-8-11-18(19)26-23(27)16(2)25-24(28)17-14-20(29-3)22(31-5)21(15-17)30-4/h8-9,11-12,14-16H,6-7,10,13H2,1-5H3,(H,25,28) |
InChI Key |
AXHYNGHTFPCIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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